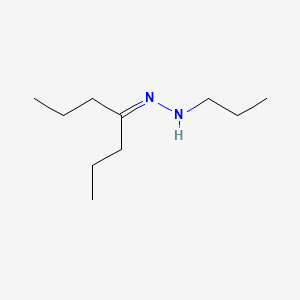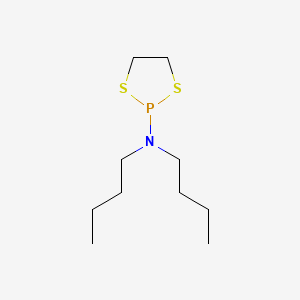
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes an acetamide group, a diethylamino group, and a methylphenoxyethyl group, making it a versatile molecule for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride typically involves multiple steps. One common method includes the reaction of N-methyl-N-(2-(m-methylphenoxy)ethyl)amine with diethylamine in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or amines.
Aplicaciones Científicas De Investigación
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, including its use as an anesthetic or analgesic.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various physiological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Lidocaine: Another acetamide derivative with local anesthetic properties.
Bupivacaine: A similar compound used as a local anesthetic with a longer duration of action.
Ropivacaine: A local anesthetic with a similar structure but different pharmacokinetic properties.
Uniqueness
Acetamide, 2-(diethylamino)-N-methyl-N-(2-(m-methylphenoxy)ethyl)-, hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
77791-23-2 |
|---|---|
Fórmula molecular |
C16H27ClN2O2 |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
2-(diethylamino)-N-methyl-N-[2-(3-methylphenoxy)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)13-16(19)17(4)10-11-20-15-9-7-8-14(3)12-15;/h7-9,12H,5-6,10-11,13H2,1-4H3;1H |
Clave InChI |
DNLDVIFXAFIRPO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(=O)N(C)CCOC1=CC=CC(=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


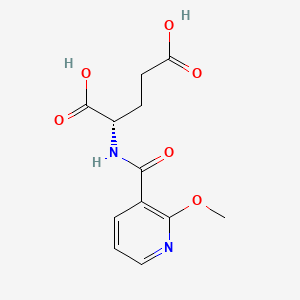

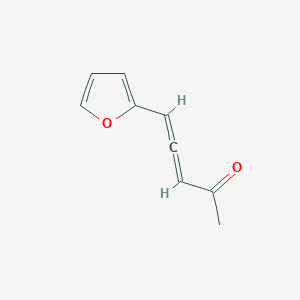


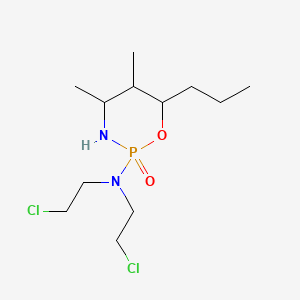

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)

![2-[2-heptadecyl-1-(2-hydroxyethyl)imidazol-1-ium-1-yl]ethanol;chloride](/img/structure/B14453594.png)
![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)
